

An In-depth Technical Guide to the Discovery and Synthesis of BMS-466442

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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B12401933

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter 1 (ASC-1), a key player in regulating the synaptic levels of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By modulating ASC-1 activity, **BMS-466442** indirectly enhances NMDA receptor function, presenting a promising therapeutic avenue for neurological and psychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **BMS-466442**, including detailed experimental protocols and a summary of its key quantitative data.

Introduction

The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter with a significant role in neuronal signaling. [1] It mediates the transport of small neutral amino acids, including D-serine, which is a crucial co-agonist for the synaptic activation of NMDA receptors. [1] Dysregulation of NMDA receptor signaling has been implicated in the pathophysiology of schizophrenia. [1] Consequently, molecules that can modulate NMDA receptor activity, such as ASC-1 inhibitors, are of significant interest in drug discovery.

BMS-466442, with the IUPAC name methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, emerged from research efforts to

identify potent and selective inhibitors of ASC-1.[1] Its mechanism of action involves blocking the reuptake of D-serine, thereby increasing its extracellular concentration and enhancing NMDA receptor-mediated neurotransmission.[1]

Discovery and Development

The discovery of **BMS-466442** was the result of a focused effort to develop small molecule inhibitors of the ASC-1 transporter. The seminal work by Brown et al. (2014) at Bristol-Myers Squibb described the initial in vitro characterization of this compound. Further structure-activity relationship (SAR) studies and computational modeling by Torrecillas et al. (2019) provided deeper insights into its binding mode and interaction with the transporter.[2] While **BMS-466442** has shown significant promise in preclinical in vitro studies, some sources indicate its unsuitability for in vivo applications, a factor that warrants further investigation in drug development programs.

Physicochemical Properties and Data

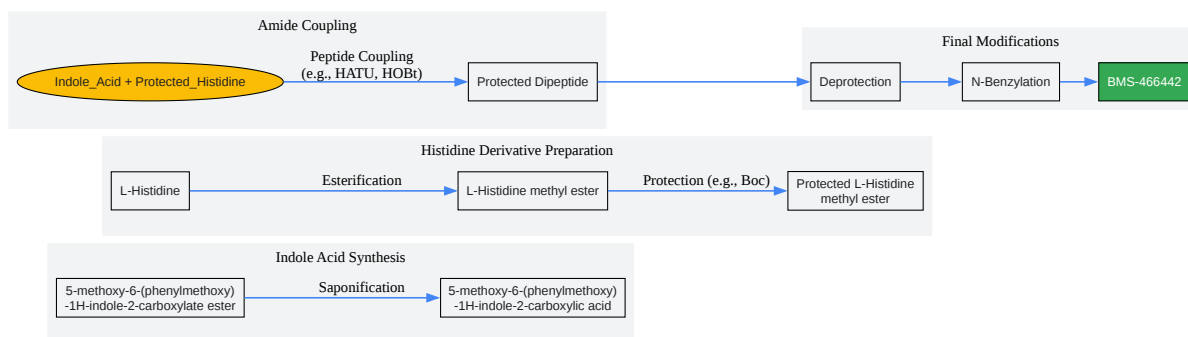
A summary of the key physicochemical and biological data for **BMS-466442** is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate
Molecular Formula	C ₃₁ H ₃₀ N ₄ O ₅
Molecular Weight	538.6 g/mol
CAS Number	1598424-76-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO
IC ₅₀ (ASC-1, human)	11 nM, 36.8 ± 11.6 nM (in human asc-1 expressing cells), 37 nM (in HEK cells expressing asc-1)
IC ₅₀ (ASC-1, rat)	20 nM (in rat primary cortical cultures), 400 nM (for [³ H] D-serine uptake in rat brain synaptosomes)
Selectivity	>1000-fold selective for asc-1 over LAT-2 and ASCT-2
Pharmacokinetic Note	Stated by a commercial supplier to be unsuitable for in vivo studies. No detailed public pharmacokinetic data is currently available.

Synthesis

While a detailed, step-by-step synthesis protocol for **BMS-466442** has not been publicly disclosed in the primary literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous N-(indol-2-ylcarbonyl)-L-histidine derivatives. The synthesis would likely involve the coupling of a suitably protected 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid with a protected L-histidine methyl ester derivative, followed by N-benylation of the imidazole ring and final deprotection steps.

A generalized workflow for such a synthesis is depicted below:

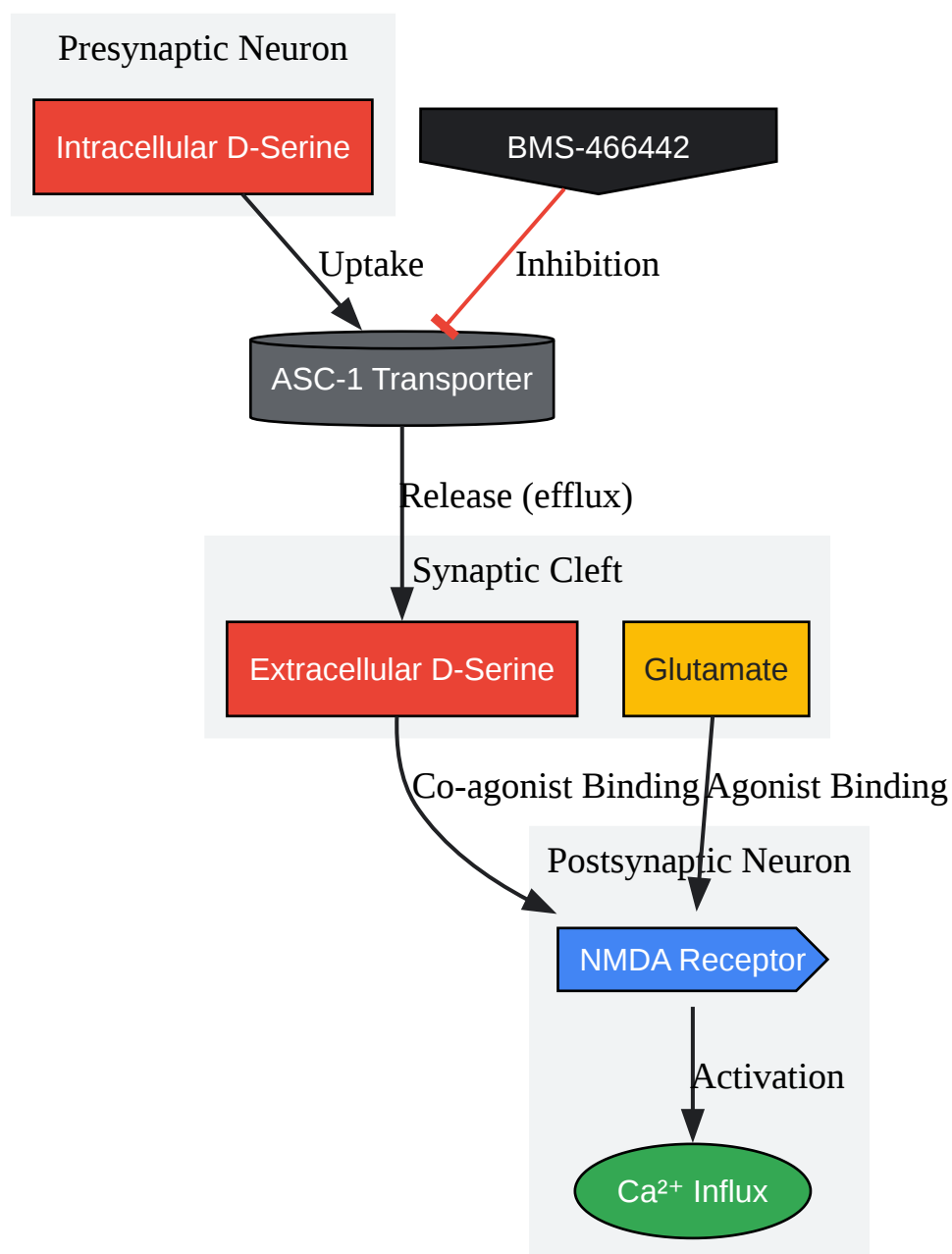


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Caption: A plausible synthetic workflow for **BMS-466442**.

Biological Activity and Mechanism of Action

BMS-466442 is a potent and selective inhibitor of the ASC-1 transporter. Its mechanism of action is centered on the modulation of D-serine levels in the synaptic cleft.



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Caption: Mechanism of action of **BMS-466442** at the synapse.

By inhibiting ASC-1, **BMS-466442** prevents the reuptake of D-serine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular D-serine, which then acts as a co-agonist at the glycine-binding site of the NMDA receptor. The enhanced activation

of NMDA receptors by glutamate leads to increased calcium influx into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal signaling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of **BMS-466442**, based on standard methodologies in the field.

[³H] D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-serine into cells engineered to express the ASC-1 transporter.

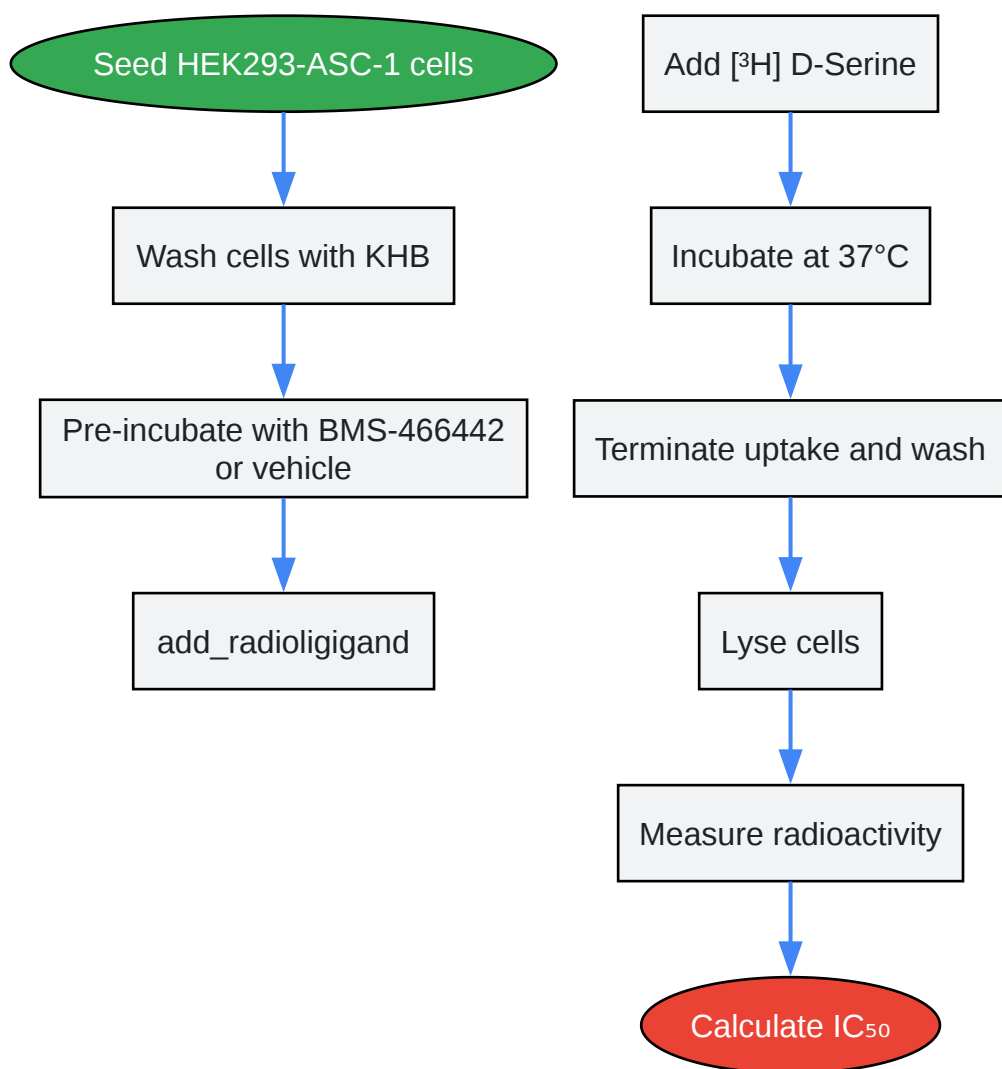
Materials:

- HEK293 cells stably expressing human ASC-1
- Poly-D-lysine coated 96-well plates
- [³H] D-Serine (specific activity ~20-30 Ci/mmol)
- Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose, pH 7.4
- **BMS-466442** stock solution in DMSO
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Seed HEK293-ASC-1 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
- On the day of the assay, wash the cells twice with 200 µL of pre-warmed KHB.

- Prepare serial dilutions of **BMS-466442** in KHB. The final DMSO concentration should not exceed 0.1%.
- Add 50 μ L of the **BMS-466442** dilutions or vehicle control to the appropriate wells and pre-incubate for 15 minutes at 37°C.
- Initiate the uptake by adding 50 μ L of KHB containing [3 H] D-serine to a final concentration of 10 nM.
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 200 μ L of ice-cold KHB.
- Lyse the cells by adding 100 μ L of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
- Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
- Calculate the percentage of inhibition for each concentration of **BMS-466442** and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for the $[^3\text{H}]$ D-Serine uptake assay.

ASC-1 Transporter Inhibition Assay in Rat Brain Synaptosomes

This assay assesses the inhibitory effect of **BMS-466442** on D-serine uptake in a more physiologically relevant preparation of nerve terminals.

Materials:

- Rat forebrain tissue

- Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
- [^3H] D-Serine
- Assay buffer (as described for the cell-based assay)
- **BMS-466442** stock solution in DMSO
- Glass-fiber filters
- Filtration manifold
- Scintillation counter

Procedure:

- Prepare synaptosomes from fresh rat forebrain tissue by homogenization in ice-cold sucrose buffer followed by differential centrifugation.
- Resuspend the final synaptosomal pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
- In a 96-well plate, add 25 μL of synaptosomal suspension to each well.
- Add 25 μL of **BMS-466442** dilutions or vehicle control and pre-incubate for 10 minutes at 37°C.
- Initiate the uptake by adding 50 μL of assay buffer containing [^3H] D-serine (final concentration 10 nM).
- Incubate for 5 minutes at 37°C.
- Terminate the reaction by rapid filtration through glass-fiber filters using a filtration manifold, followed by three rapid washes with ice-cold assay buffer.
- Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

- Non-specific uptake is determined in the presence of a high concentration of a known ASC-1 inhibitor or by conducting the assay at 4°C.
- Calculate specific uptake and determine the IC₅₀ of **BMS-466442**.

Conclusion

BMS-466442 is a valuable research tool for investigating the role of the ASC-1 transporter in health and disease. Its high potency and selectivity make it an excellent probe for studying the intricacies of NMDA receptor modulation. While its current formulation may not be suitable for in vivo studies, the structural backbone of **BMS-466442** provides a strong foundation for the development of future ASC-1 inhibitors with improved pharmacokinetic properties. This technical guide offers a comprehensive resource for researchers in the field of neuroscience and drug discovery, providing the necessary data and methodological insights to facilitate further exploration of this important therapeutic target.

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References

- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
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